molecular formula C18H15NO3 B14083575 Methyl 3-(quinolin-2-ylmethoxy)benzoate

Methyl 3-(quinolin-2-ylmethoxy)benzoate

Cat. No.: B14083575
M. Wt: 293.3 g/mol
InChI Key: INKCQRGAPBDVIZ-UHFFFAOYSA-N
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Description

Methyl 3-(quinolin-2-ylmethoxy)benzoate is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound features a quinoline moiety attached to a benzoate ester, which can impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(quinolin-2-ylmethoxy)benzoate typically involves the reaction of 3-hydroxybenzoic acid with quinoline-2-methanol in the presence of a suitable esterification agent. Commonly used agents include dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane or tetrahydrofuran under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(quinolin-2-ylmethoxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(quinolin-2-ylmethoxy)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-(quinolin-2-ylmethoxy)benzoate is primarily attributed to its interaction with biological targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, it can inhibit the activity of enzymes like acetylcholinesterase, which is relevant in the treatment of Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(quinolin-2-ylmethoxy)benzoate is unique due to its combined quinoline and benzoate ester moieties, which can impart distinct chemical and biological properties. This combination allows for a broader range of applications and potential therapeutic uses compared to simpler quinoline derivatives .

Properties

Molecular Formula

C18H15NO3

Molecular Weight

293.3 g/mol

IUPAC Name

methyl 3-(quinolin-2-ylmethoxy)benzoate

InChI

InChI=1S/C18H15NO3/c1-21-18(20)14-6-4-7-16(11-14)22-12-15-10-9-13-5-2-3-8-17(13)19-15/h2-11H,12H2,1H3

InChI Key

INKCQRGAPBDVIZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OCC2=NC3=CC=CC=C3C=C2

Origin of Product

United States

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